

L-368,899: Application Notes and Protocols for Blocking Central Oxytocin Effects

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Compound of Interest

Compound Name: L 366509

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Introduction

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central effects of oxytocin, a neuropeptide crucial for regulating complex social behaviors.[4][5] Developed initially for the prevention of preterm labor, its utility in neuroscience research has since been widely established.[3][6] L-368,899 has been instrumental in studies elucidating the role of endogenous oxytocin in maternal behavior, social bonding, and sexual behavior in various animal models.[5][7] These notes provide comprehensive data and protocols for the effective use of L-368,899 in a research setting.

Chemical and Pharmacokinetic Properties

L-368,899 is a nonpeptide compound characterized by its lipophilic nature and low molecular weight, which facilitate its passage across the blood-brain barrier.[6] It exhibits high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors.[6][8]

Table 1: Physicochemical and Pharmacokinetic Properties of L-368,899

Property	Value	Species	Reference
Molecular Weight	591.23 g/mol (hydrochloride salt: 627.68 g/mol)	N/A	[1][8]
CAS Number	148927-60-0 (hydrochloride salt: 160312-62-9)	N/A	[4][9]
Solubility	Soluble to 100 mM in water and DMSO	N/A	
Half-life (t1/2)	~2 hours	Rats, Dogs	[1][10]
Plasma Clearance	23-36 ml/min/kg	Rats, Dogs	[1][10]
Volume of Distribution (Vdss)	2.0-2.6 L/kg	Rats	[10]
3.4-4.9 L/kg	Dogs	[10]	
Oral Bioavailability	14% (female), 18% (male) at 5 mg/kg	Rats	[1][10]
17% (female), 41% (male) at 25 mg/kg	Rats	[1]	
17% at 5 mg/kg, 41% at 33 mg/kg	Dogs	[10]	

Binding Affinity and Selectivity

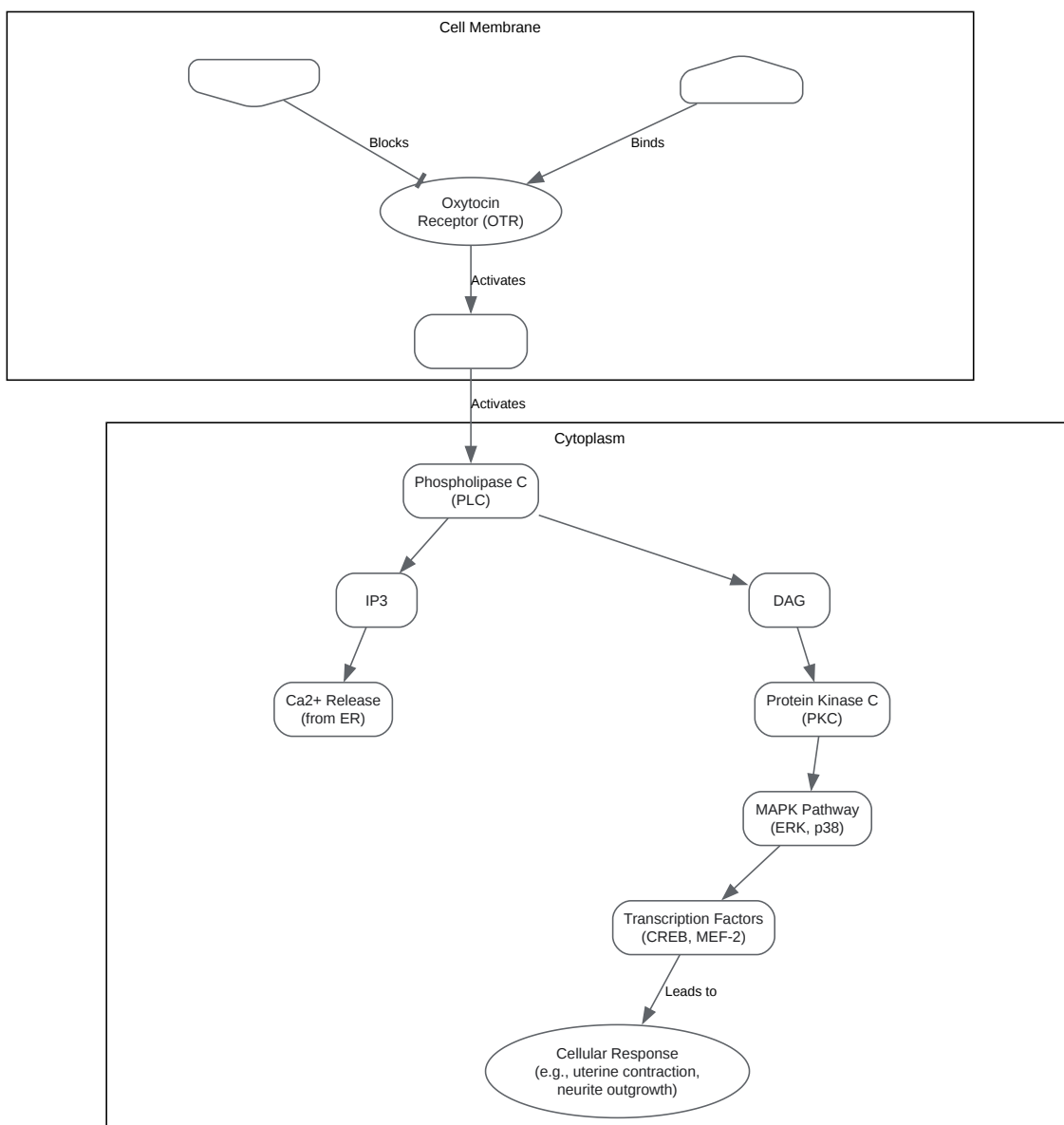
L-368,899 demonstrates high affinity for the oxytocin receptor and significant selectivity over vasopressin V1a and V2 receptors.

Table 2: Receptor Binding Affinity and Selectivity of L-368,899

Receptor	IC50 / Ki	Species/Tissue	Reference
Oxytocin Receptor (OTR)	IC50 = 8.9 nM	Rat Uterus	[1][2]
IC50 = 26 nM	Human Uterus	[1][2]	
Ki = 12.38 nM	Coyote Brain	[6]	
Vasopressin V1a Receptor	IC50 = 370 nM	N/A	[8]
Ki = 511.6 nM	Coyote Brain	[6]	
Vasopressin V2 Receptor	IC50 = 570 nM	N/A	[8]

Signaling Pathways

Oxytocin binding to its G-protein coupled receptor (OTR) activates various intracellular signaling cascades. L-368,899 acts by competitively blocking this initial binding step.



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Caption: Oxytocin Receptor Signaling Pathway and Blockade by L-368,899.

Experimental Protocols

Protocol 1: In Vivo Administration of L-368,899 for Behavioral Studies

This protocol provides a general framework for the administration of L-368,899 to investigate its effects on central oxytocin-mediated behaviors in rodents.

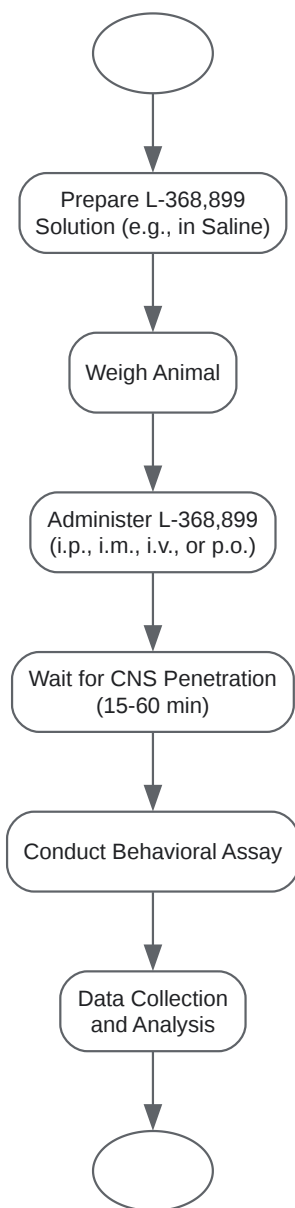
Materials:

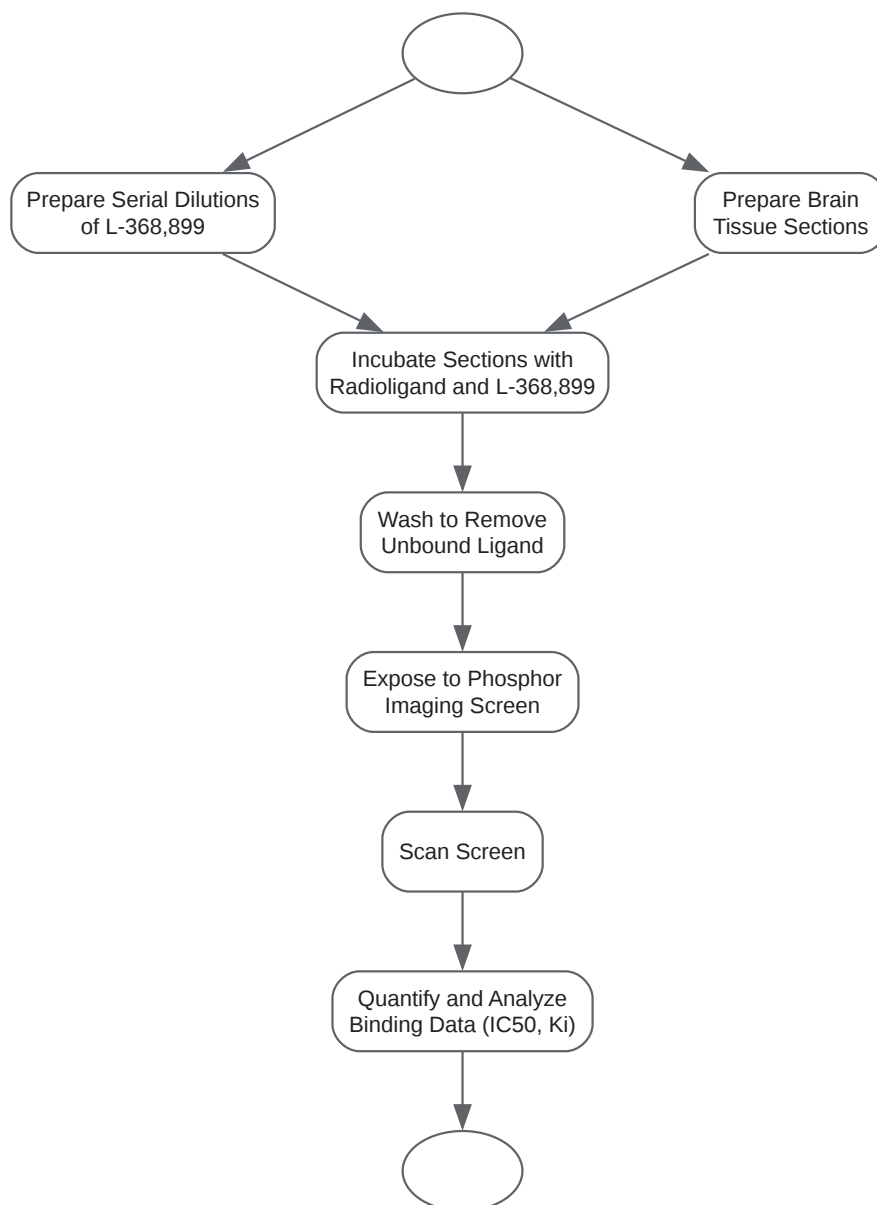
- L-368,899 hydrochloride (commercially available)
- Sterile saline (0.9% NaCl)
- Dimethyl sulfoxide (DMSO) (optional, for initial dissolution)
- Vortex mixer
- Sterile syringes and needles (appropriate gauge for the route of administration)
- Animal scale

Procedure:

- Preparation of L-368,899 Solution:
 - L-368,899 is soluble in saline.^[9] For a typical dose of 3-10 mg/kg, calculate the required amount of L-368,899 based on the animal's body weight.
 - Dissolve the calculated amount of L-368,899 in sterile saline to the desired final concentration. Ensure the solution is clear and fully dissolved. Vortex if necessary.
 - If solubility is an issue, L-368,899 can be initially dissolved in a small volume of DMSO and then brought to the final volume with saline.^[6] Note the final percentage of DMSO in the vehicle and administer the same vehicle to control animals.
- Animal Handling and Dosing:
 - Acclimatize animals to the experimental conditions to minimize stress.

- Weigh the animal immediately before administration to ensure accurate dosing.
- Administer L-368,899 via the desired route. Common routes for central effects include:
 - Intraperitoneal (i.p.) injection: A common and effective route for systemic administration in rodents.[9]
 - Intramuscular (i.m.) injection: Has been shown to be effective in coyotes and marmosets.[6]
 - Intravenous (i.v.) injection: Used in primate studies for direct entry into the bloodstream. [7]
 - Oral gavage (p.o.): L-368,899 is orally bioavailable.[1][10]
- Timing of Behavioral Testing:
 - The timing of behavioral testing post-administration is critical. In coyotes, L-368,899 peaked in the cerebrospinal fluid (CSF) 15-30 minutes after intramuscular injection.[6][11] In rhesus monkeys, the compound was found in the CSF and brain tissue 60 minutes after intravenous administration.[7][12]
 - It is recommended to conduct behavioral testing within a 15-60 minute window after administration for optimal central receptor blockade.
- Control Group:
 - Administer a vehicle-only solution (e.g., sterile saline or saline with the same percentage of DMSO as the drug group) to a control group of animals.





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